2-(1-Chloroethyl)-3-fluoropyridine
Description
Strategic Importance of 2-(1-Chloroethyl)-3-fluoropyridine in Specialized Chemical Transformations
The strategic importance of this compound lies in its unique combination of reactive sites, which allows for selective and sequential chemical modifications. This di-halogenated pyridine (B92270) derivative serves as a valuable building block for creating more complex molecules with potential applications in various fields of chemical research.
The precursor to this compound, 2-Chloro-3-fluoropyridine (B99640), is a known pharmaceutical intermediate. innospk.comgoogle.com Its synthesis from 2-chloro-3-aminopyridine via a diazotization reaction using tert-butyl nitrite (B80452) and copper fluoride (B91410) has been reported, offering a stable yield of over 60%. google.com The properties of 2-Chloro-3-fluoropyridine are well-documented and are summarized in the table below.
Table 1: Physicochemical Properties of 2-Chloro-3-fluoropyridine
| Property | Value | Reference |
|---|---|---|
| CAS Number | 17282-04-1 | sigmaaldrich.com |
| Molecular Formula | C₅H₃ClFN | sigmaaldrich.comchemicalbook.com |
| Molecular Weight | 131.54 g/mol | sigmaaldrich.comchemicalbook.com |
| Appearance | Colorless liquid | chemicalbook.com |
| Boiling Point | 80 °C at 110 hPa | chemicalbook.com |
| Density | 1.323 g/cm³ at 25 °C | chemicalbook.com |
| Refractive Index | n20/D 1.509 | sigmaaldrich.com |
This table is interactive. Click on the headers to sort.
The introduction of a 1-chloroethyl group at the 2-position of the 3-fluoropyridine (B146971) core adds another layer of synthetic versatility. The chloroethyl group can participate in a variety of nucleophilic substitution reactions, allowing for the attachment of different functional groups. This dual reactivity—the susceptibility of the pyridine ring to nucleophilic aromatic substitution and the reactivity of the chloroethyl side chain—makes this compound a highly strategic intermediate.
While specific experimental data for this compound is not widely available in public databases, its chemical behavior can be inferred from its structure. The chlorine atom on the ethyl group is expected to be more reactive towards nucleophiles than the chlorine atom on the pyridine ring. This differential reactivity allows for selective transformations, a key aspect of modern synthetic chemistry.
Aims and Scope of In-Depth Research on this compound Chemistry
The primary aim of in-depth research on this compound is to fully exploit its synthetic potential as a versatile building block. The scope of this research encompasses several key areas:
Development of Novel Synthetic Methodologies: A major focus is the development of efficient and stereoselective methods to introduce the 1-chloroethyl group onto the 3-fluoropyridine core. Furthermore, exploring the selective functionalization of both the chloroethyl side chain and the pyridine ring is of great interest.
Exploration of Diverse Chemical Transformations: Research is directed towards understanding the reactivity of this compound with a wide range of nucleophiles and in various reaction conditions. This includes studying its participation in cross-coupling reactions, aminations, etherifications, and other carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthesis of Novel Molecular Scaffolds: A key objective is to utilize this compound as a starting material for the synthesis of novel heterocyclic compounds. By strategically manipulating its reactive sites, chemists can access a diverse library of molecules with potential applications in medicinal chemistry and materials science.
Investigation of Biological Activity: Given that many fluorinated pyridines exhibit biological activity, a significant aim is to synthesize derivatives of this compound and evaluate their potential as therapeutic agents. The unique substitution pattern of this compound may lead to novel interactions with biological targets. mdpi.comnih.gov The use of fluorinated compounds in positron emission tomography (PET) imaging also suggests potential applications in diagnostics. nih.govnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C7H7ClFN |
|---|---|
Molecular Weight |
159.59 g/mol |
IUPAC Name |
2-(1-chloroethyl)-3-fluoropyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5(8)7-6(9)3-2-4-10-7/h2-5H,1H3 |
InChI Key |
OKURWHVAGIHTEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 1 Chloroethyl 3 Fluoropyridine
Retrosynthetic Analysis of 2-(1-Chloroethyl)-3-fluoropyridine
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. This approach allows for the logical planning of a synthetic route.
Key Disconnections and Precursor Identification for this compound
The primary retrosynthetic disconnection for this compound involves the C-Cl bond of the chloroethyl side chain. This leads to the precursor alcohol, 2-(1-hydroxyethyl)-3-fluoropyridine (II) . A subsequent carbon-carbon bond disconnection of the hydroxyethyl (B10761427) group reveals two key synthons: a 2-pyridyl anion equivalent of 3-fluoropyridine (B146971) and an acetaldehyde (B116499) electrophile equivalent. The practical chemical equivalents for these synthons are 3-fluoropyridine (III) and an acetylating agent.
An alternative disconnection can be envisioned from the chloroethyl group directly to an acetyl group, which is a common and often more direct transformation. This simplifies the retrosynthesis to disconnecting the acetyl group, again leading back to 3-fluoropyridine (III) as the primary precursor.
A different strategic approach starts with a pre-functionalized pyridine (B92270) ring. For instance, beginning with 2-chloro-3-fluoropyridine (B99640) (IV) , a retrosynthetic analysis would involve the formation of the ethyl side chain at the 2-position, followed by chlorination.
Strategic Approaches to Fluoropyridine and Chloroethyl Moieties
The introduction of the 1-chloroethyl group is typically a two-step process. The first step involves the formation of a carbon-carbon bond to introduce an acetyl group, commonly achieved through a Friedel-Crafts acylation or by using an organometallic reagent. The resulting ketone, 2-acetyl-3-fluoropyridine (B1282275) (I) , is then reduced to the corresponding alcohol, 2-(1-hydroxyethyl)-3-fluoropyridine (II) . The final step is the conversion of this alcohol to the target chloride, often using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Established Synthetic Routes to this compound
Established synthetic routes to this compound primarily rely on the functionalization of a pre-existing 3-fluoropyridine or 2-chloro-3-fluoropyridine core.
Multistep Synthetic Sequences for this compound
A logical and commonly employed synthetic sequence commences with 3-fluoropyridine.
Route 1: Starting from 3-Fluoropyridine
Friedel-Crafts Acylation: 3-Fluoropyridine can undergo a Friedel-Crafts acylation reaction to introduce an acetyl group at the 2-position, yielding 2-acetyl-3-fluoropyridine (I) . pipzine-chem.com This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and uses acetyl chloride or acetic anhydride (B1165640) as the acylating agent. pipzine-chem.comorganic-chemistry.org The deactivating nature of the fluorine atom and the pyridine nitrogen can make this reaction challenging, often requiring carefully optimized conditions.
Reduction of the Ketone: The carbonyl group of 2-acetyl-3-fluoropyridine (I) is then reduced to a secondary alcohol. This is commonly achieved using a mild reducing agent like sodium borohydride (B1222165) in an alcoholic solvent to afford 2-(1-hydroxyethyl)-3-fluoropyridine (II) .
Chlorination of the Alcohol: The final step is the conversion of the hydroxyl group in 2-(1-hydroxyethyl)-3-fluoropyridine (II) to a chloride. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective for this transformation, yielding the target compound, This compound .
Route 2: Starting from 2-Chloro-3-fluoropyridine
An alternative route begins with the commercially available 2-chloro-3-fluoropyridine (IV) .
Metal-Halogen Exchange and Acylation: 2-Chloro-3-fluoropyridine can be subjected to a metal-halogen exchange, for instance using an organolithium reagent at low temperatures, to generate a 2-lithiated species. This organometallic intermediate can then react with an acetylating agent like N,N-dimethylacetamide to introduce the acetyl group, forming 2-acetyl-3-fluoropyridine (I) . This intermediate then follows the reduction and chlorination steps described in Route 1.
Functional Group Interconversions Leading to this compound
The key functional group interconversions in the synthesis of this compound are the transformation of the acetyl group into the chloroethyl group.
| Precursor | Reagent(s) | Product |
| 2-Acetyl-3-fluoropyridine | 1. Sodium borohydride (NaBH₄) 2. Thionyl chloride (SOCl₂) | This compound |
| 2-(1-Hydroxyethyl)-3-fluoropyridine | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | This compound |
Emerging and Novel Synthetic Strategies for this compound
While the established routes are reliable, research continues to explore more efficient and sustainable synthetic methodologies. Novel strategies may focus on the direct introduction of the chloroethyl group or the development of more efficient catalytic systems for the key transformations.
One area of potential innovation lies in the direct conversion of the acetyl group to the chloroethyl group, potentially through a one-pot reductive chlorination protocol. Furthermore, advancements in C-H activation could, in the future, allow for the direct coupling of a chloroethyl source with 3-fluoropyridine, bypassing the need for pre-functionalization or multi-step sequences. However, at present, documented novel synthetic strategies specifically for this compound are not widely reported in publicly available literature, with research primarily focusing on the foundational reactions that underpin the established routes.
Catalytic Approaches to this compound Synthesis
The introduction of the 1-chloroethyl group onto the 3-fluoropyridine scaffold can be approached through various catalytic strategies. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to classical stoichiometric reactions.
Transition Metal-Catalyzed Coupling Reactions in this compound Formation
Transition metal catalysis provides a powerful toolkit for the formation of the crucial C-C bond between the pyridine ring and the ethyl substituent. nih.govorganic-chemistry.org A plausible and efficient strategy involves the cross-coupling of a suitable 3-fluoropyridine derivative with a two-carbon building block.
One potential pathway is the nickel-catalyzed cross-electrophile coupling of 2-chloro-3-fluoropyridine with an ethylating agent. Nickel catalysts, often in conjunction with a manganese reductant, have proven effective in coupling 2-chloropyridines with alkyl bromides. nih.govnih.gov This approach would involve the reaction of 2-chloro-3-fluoropyridine with a reagent such as 1-bromo-1-chloroethane (B1580652) or a related vinyl equivalent followed by a subsequent hydrochlorination. The choice of ligand, such as bathophenanthroline, and solvent, typically DMF, is critical for achieving high yields and selectivity. nih.gov
Another viable method is the palladium-catalyzed Suzuki-Miyaura coupling. This would involve the reaction of a 2-halo-3-fluoropyridine (e.g., 2-bromo- or 2-iodo-3-fluoropyridine) with a vinylboronic acid or ester, followed by the hydrochlorination of the resulting 2-vinyl-3-fluoropyridine. Palladium catalysts are well-known for their efficiency in forming C(sp²)-C(sp²) bonds. mdpi.com Alternatively, a Negishi coupling using an organozinc reagent could be employed.
A hypothetical reaction scheme starting from 2-chloro-3-fluoropyridine is presented below:
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| 2-Chloro-3-fluoropyridine | Ethylzinc chloride | NiCl₂(dppp) | 2-Ethyl-3-fluoropyridine (B8202618) |
| 2-Ethyl-3-fluoropyridine | N-Chlorosuccinimide (NCS) | Radical initiator (e.g., AIBN) | This compound |
This table represents a hypothetical two-step synthesis. The first step is a nickel-catalyzed Negishi-type coupling, followed by a radical chlorination. The conditions would require careful optimization.
Organocatalytic Methods for Stereoselective Synthesis of this compound Precursors
The synthesis of enantiomerically pure this compound requires a stereoselective approach to the formation of the chiral center. Organocatalysis offers a powerful metal-free alternative for achieving high enantioselectivity. nih.govnih.gov
A key strategy would involve the asymmetric functionalization of a precursor molecule. For instance, an organocatalytic asymmetric α-chlorination of 2-acetyl-3-fluoropyridine could be envisioned. Proline and its derivatives have been successfully used as catalysts for the direct enantioselective α-chlorination of aldehydes and ketones. nih.govprinceton.edu This reaction would proceed via an enamine intermediate, with the chiral catalyst directing the approach of the electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to one face of the enamine.
A representative organocatalytic approach could be:
| Substrate | Reagent | Catalyst | Product |
| 2-Acetyl-3-fluoropyridine | N-Chlorosuccinimide (NCS) | (S)-Proline | (S)-2-(1-Chloroacetyl)-3-fluoropyridine |
| (S)-2-(1-Chloroacetyl)-3-fluoropyridine | Reducing agent (e.g., NaBH₄) | - | (S)-2-(1-Chloro-2-hydroxyethyl)-3-fluoropyridine |
| (S)-2-(1-Chloro-2-hydroxyethyl)-3-fluoropyridine | Thionyl chloride | - | (S)-2-(1,2-Dichloroethyl)-3-fluoropyridine |
This table outlines a hypothetical multi-step sequence involving an initial organocatalytic chlorination followed by reduction and a second chlorination. The stereochemistry would need to be carefully controlled throughout the sequence.
Flow Chemistry and Continuous Processing for this compound Production
The synthesis of this compound can be significantly enhanced through the application of flow chemistry. Continuous processing offers several advantages over traditional batch methods, including improved safety, better heat and mass transfer, and the potential for automated, on-demand production. rsc.orgalmacgroup.comgoogle.com
A flow synthesis could involve pumping a solution of 2-ethyl-3-fluoropyridine and a chlorinating agent, such as sulfuryl chloride or N-chlorosuccinimide, through a heated reactor coil. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities, minimizing the formation of byproducts. The use of a packed-bed reactor containing a solid-supported catalyst or reagent could further streamline the process and simplify purification.
A potential flow chemistry setup is described in the following table:
| Reaction Step | Reactor Type | Reagents | Conditions |
| Chlorination | Packed-bed reactor with immobilized NCS | 2-Ethyl-3-fluoropyridine in a suitable solvent | Elevated temperature, controlled flow rate |
The enhanced safety profile of flow reactors is particularly advantageous when dealing with potentially hazardous reagents or exothermic reactions. The small reactor volume at any given time minimizes the risk associated with thermal runaways.
Biocatalytic Transformations in the Synthesis of this compound Related Structures
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. While specific enzymes for the direct synthesis of this compound may not be readily available, biocatalytic methods can be applied to the synthesis of chiral precursors. acs.org
For example, a key intermediate, (S)-1-(3-fluoropyridin-2-yl)ethan-1-ol, could be synthesized through the asymmetric reduction of 2-acetyl-3-fluoropyridine using a ketoreductase (KRED) enzyme. These enzymes, often from microorganisms like Saccharomyces cerevisiae or engineered sources, can exhibit high enantioselectivity. The resulting chiral alcohol can then be converted to the target chloro-derivative via a nucleophilic substitution reaction, for example, using thionyl chloride or an Appel reaction, which may proceed with inversion of configuration.
A possible chemoenzymatic route is outlined below:
| Substrate | Biocatalyst | Product | Subsequent Chemical Step |
| 2-Acetyl-3-fluoropyridine | Ketoreductase (KRED) | (S)-1-(3-Fluoropyridin-2-yl)ethan-1-ol | Chlorination with SOCl₂ |
This chemoenzymatic approach combines the high selectivity of biocatalysis with the versatility of traditional organic synthesis to access the desired chiral product.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic processes. This involves considerations such as atom economy, the use of less hazardous chemicals, and the minimization of waste. acsgcipr.org
Solvent Selection and Minimization for this compound Processes
Solvent selection has a significant impact on the environmental footprint of a chemical process. The ideal solvent should be non-toxic, renewable, and easily recyclable. For the synthesis of pyridine derivatives, traditional solvents like dichloromethane (B109758) and DMF are often used but pose environmental and health concerns. acs.org
Greener alternatives should be considered. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, can often replace tetrahydrofuran (B95107) (THF). acs.org Cyrene™ (dihydrolevoglucosenone) is another bio-based solvent that can be an alternative to polar aprotic solvents like DMF. In some cases, reactions can be performed in water or under solvent-free conditions, which represents the most environmentally friendly approach. acs.org
The following table provides a comparison of solvents based on green chemistry metrics for a hypothetical C-C coupling reaction:
| Solvent | Green Chemistry Classification | Key Considerations |
| Dichloromethane (DCM) | Undesirable | Carcinogenic, volatile organic compound (VOC) |
| N,N-Dimethylformamide (DMF) | Hazardous | Reprotoxic, high boiling point makes removal difficult |
| Toluene | Usable with caution | VOC, neurotoxin |
| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-derived, lower toxicity than THF |
| Water | Highly Recommended | Non-toxic, non-flammable, but may require phase-transfer catalysts |
| Solvent-free | Ideal | Eliminates solvent waste, but may not be feasible for all reactions |
Minimizing the total volume of solvent used is another key aspect of green chemistry. This can be achieved through process intensification techniques like flow chemistry, where higher concentrations can often be used safely, or by designing one-pot or tandem reactions that reduce the number of work-up and purification steps. nih.gov
Analysis of Synthetic Efficiency for this compound Unattainable Due to Lack of Published Routes
The generation of scientifically accurate and informative content, as requested, is contingent upon the availability of established research findings. Metrics central to evaluating the greenness of a chemical process, such as atom economy, E-factor, and Process Mass Intensity (PMI), require detailed knowledge of specific reaction pathways, including all reactants, reagents, solvents, and product yields. Without this foundational data for this compound, any attempt to create the specified analysis would be purely speculative and would not meet the required standards of scientific accuracy.
While information exists for the synthesis of structurally related compounds, such as 2-chloro-3-fluoropyridine and various other substituted fluoropyridines, these routes are not directly applicable for a quantitative efficiency assessment of the target compound. A plausible, though unconfirmed, synthetic approach could involve the chlorination of the corresponding alcohol precursor, 2-(3-fluoropyridin-2-yl)ethan-1-ol. However, the absence of published procedures for this specific transformation prevents a detailed and factual analysis.
Therefore, the requested article section, "2.4.2. Atom Economy and Efficiency in this compound Synthesis," including detailed research findings and data tables, cannot be constructed. Further research and publication in the field of synthetic chemistry are required to establish the necessary data for such an evaluation.
Reactivity and Reaction Mechanisms of 2 1 Chloroethyl 3 Fluoropyridine
Nucleophilic Substitution Reactions Involving 2-(1-Chloroethyl)-3-fluoropyridine
Nucleophilic substitution reactions are a key class of transformations for functionalizing this compound. These reactions can occur at two distinct sites: the benzylic-like carbon of the chloroethyl moiety or the pyridine (B92270) ring itself.
Reactivity at the Chloroethyl Moiety of this compound
The chloroethyl group at the 2-position of the pyridine ring is a primary site for nucleophilic attack. The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles. The reaction at this benzylic-like position can proceed through either an S(_N)1 or S(_N)2 mechanism, with the predominant pathway being influenced by the reaction conditions. masterorganicchemistry.compressbooks.pub
Table 1: Factors Influencing S(_N)1 vs. S(_N)2 Reactions at the Chloroethyl Group
| Factor | Favors S(_N)1 | Favors S(_N)2 |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
| Nucleophile | Weak (e.g., H(_2)O, ROH) | Strong (e.g., CN, OH, OR) |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone (B3395972), DMSO) |
| Leaving Group | Good leaving group | Good leaving group |
| Stereochemistry | Racemization | Inversion of configuration |
Given that the chloroethyl group in this compound is a secondary alkyl halide, both S(_N)1 and S(_N)2 pathways are plausible. libretexts.org The choice of nucleophile and solvent will be critical in determining the outcome. Strong, negatively charged nucleophiles in polar aprotic solvents will favor the S(_N)2 pathway, leading to inversion of stereochemistry if the carbon center is chiral. Conversely, weak nucleophiles in polar protic solvents would promote an S(_N)1 reaction, proceeding through a carbocation intermediate that would be stabilized by the adjacent pyridine ring. This stabilization would be analogous to that of a benzylic carbocation.
Reactivity at the Fluoropyridine Ring of this compound
The pyridine ring itself can undergo nucleophilic aromatic substitution (S(_N)Ar). In general, halogens at the 2- and 4-positions of the pyridine ring are susceptible to displacement by nucleophiles due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate. uoanbar.edu.iqquora.com The reactivity of halopyridines in S(_N)Ar reactions typically follows the order F > Cl > Br > I, making the 3-fluoro substituent a potential site for substitution, although substitution at the 3-position is generally less facile than at the 2- or 4-positions. researchgate.net
Mechanistic Studies of S(_N)Ar and S(_N)1/S(_N)2 Pathways for this compound
A direct comparison of the reactivity of the chloroethyl moiety versus the fluoropyridine ring reveals that nucleophilic substitution is more likely to occur at the chloroethyl side chain. The C-Cl bond in the chloroethyl group is at an sp-hybridized carbon and is inherently more susceptible to nucleophilic attack under milder conditions than the C-F bond on the sp-hybridized carbon of the aromatic ring.
The S(_N)Ar reaction at the 3-position of the pyridine ring is expected to be challenging. While the fluorine atom is an excellent leaving group in S(_N)Ar reactions, its position at C-3 is not as activated as the C-2 or C-4 positions. The negative charge in the Meisenheimer intermediate for substitution at C-3 cannot be delocalized onto the electronegative nitrogen atom, making this intermediate less stable. uoanbar.edu.iq
Electrophilic Aromatic Substitution Reactions on this compound
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a difficult reaction due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. When these reactions do occur, they typically proceed at the 3- and 5-positions. youtube.com
Regioselectivity and Directing Effects on the Pyridine Ring
The regioselectivity of EAS on this compound will be governed by the combined directing effects of the 2-(1-chloroethyl) and 3-fluoro substituents.
2-(1-Chloroethyl) group: As an alkyl group, it is an ortho-, para-director and an activating group. pressbooks.pub In the context of the pyridine ring, it would direct incoming electrophiles to the 3- and 5-positions. However, since it is at the 2-position, its primary directing influence would be towards the 3- and 5-positions.
3-Fluoro group: Halogens are deactivating groups but are ortho-, para-directors. pressbooks.pub The 3-fluoro substituent would therefore direct incoming electrophiles to the 2-, 4-, and 6-positions relative to itself.
The combined directing effects are summarized in the table below.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Directed by 2-(1-Chloroethyl) | Directed by 3-Fluoro | Combined Effect |
| 4 | - | Ortho | Favored |
| 5 | Para | - | Possible |
| 6 | - | Para | Possible |
Based on the synergistic directing effects, the most likely position for electrophilic attack is the 4-position , which is ortho to the activating chloroethyl group and meta to the deactivating fluoro group. The 5-position is also a possibility, being para to the chloroethyl group. The 6-position is less likely due to steric hindrance from the adjacent chloroethyl group and being para to the deactivating fluoro group.
Organometallic Reactions Utilizing this compound
The 1-chloroethyl group is the primary site for the formation of organometallic reagents and for participation in cross-coupling reactions. The carbon-chlorine bond in this secondary alkyl halide can be targeted by various metals and catalysts to form new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
The secondary C(sp³)-Cl bond in this compound is a suitable handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating carbon-carbon bonds. wikipedia.org While numerous cross-coupling methods exist, the Kumada and Negishi couplings are particularly relevant for substrates like secondary alkyl halides. wikipedia.orgchem-station.com
The general mechanism for these couplings involves a catalytic cycle that begins with the oxidative addition of the alkyl halide to a low-valent palladium(0) or nickel(0) catalyst, forming an organometallic-halide complex. slideshare.netuwindsor.ca This is followed by transmetalation with an organometallic nucleophile (an organomagnesium reagent in Kumada coupling or an organozinc reagent in Negishi coupling). The final step is reductive elimination, which forms the new C-C bond and regenerates the active catalyst. slideshare.net
A significant challenge in the cross-coupling of secondary alkyl halides is the competing side reaction of β-hydride elimination from the palladium-alkyl intermediate. nih.gov This process can lead to the formation of an alkene byproduct and reduced arene, lowering the yield of the desired coupled product. The development of specialized ligands that accelerate the rate of reductive elimination relative to β-hydride elimination has been crucial for the successful coupling of these challenging substrates. nih.govmit.edu
Kumada Coupling: This reaction employs a Grignard reagent (R-MgX) as the nucleophilic coupling partner, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org The reaction is valued for its use of readily available Grignard reagents. organic-chemistry.org For a substrate like this compound, the coupling would involve reacting it with a Grignard reagent in the presence of a suitable catalyst, such as one based on nickel with N-heterocyclic carbene (NHC) ligands or palladium with phosphine (B1218219) ligands, which have shown success with unactivated alkyl chlorides. organic-chemistry.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is generally prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc halide (e.g., ZnCl₂). chem-station.com These couplings are known for their high functional group tolerance and reactivity under mild conditions. chem-station.com The coupling of this compound would proceed by first converting a desired R-group into an organozinc species, which would then be coupled with the substrate using a palladium catalyst. Catalyst systems employing bulky, electron-rich biarylphosphine ligands like CPhos have proven effective for coupling secondary alkylzinc halides with various aryl halides, minimizing undesired side reactions. nih.govmit.edu
| Coupling Reaction | Typical Catalyst/Ligand System | Nucleophile (R-M) | Key Features & Challenges |
|---|---|---|---|
| Kumada Coupling | NiCl₂(dppp), Pd(PPh₃)₄, (IPr)Ni(allyl)Cl | Organomagnesium (Grignard) | Uses readily available but highly reactive nucleophiles; base-sensitive functional groups may not be tolerated. wikipedia.orgorganic-chemistry.orgyoutube.com |
| Negishi Coupling | Pd₂(dba)₃, Pd(OAc)₂, with ligands like CPhos or SPhos | Organozinc | High functional group tolerance; milder conditions than Kumada; avoids strongly basic nucleophiles. chem-station.comnih.govorgsyn.org |
Magnesium and Lithium Mediated Transformations of this compound
The chloroethyl group can be directly converted into highly reactive organometallic species through reactions with magnesium or lithium metal. These transformations reverse the polarity of the carbon atom attached to the halogen, a concept known as "umpolung," turning it from an electrophilic center into a potent carbon nucleophile. adichemistry.com
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to produce the corresponding Grignard reagent, [1-(3-fluoropyridin-2-yl)ethyl]magnesium chloride. adichemistry.comchemguide.co.uk The reaction involves the oxidative insertion of magnesium into the carbon-chlorine bond. adichemistry.com It is crucial to maintain strictly anhydrous conditions, as Grignard reagents react readily with protic solvents like water to form the corresponding alkane. chemguide.co.uk The resulting organomagnesium compound would exist in solution in equilibrium with its corresponding diorganomagnesium species (Schlenk equilibrium). adichemistry.com This nucleophilic reagent could then be used in a wide array of subsequent reactions, such as additions to carbonyl compounds, nitriles, or carbon dioxide. adichemistry.comchemguide.co.uk
Organolithium Reagent Formation: Similarly, treatment with lithium metal would yield the analogous organolithium reagent, 2-(1-lithioethyl)-3-fluoropyridine. libretexts.orglibretexts.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.org Their preparation also requires aprotic, anhydrous solvents. libretexts.org The resulting organolithium species would be a powerful nucleophile and base, capable of reacting with a wide range of electrophiles. However, its high basicity could potentially lead to side reactions, such as deprotonation of other acidic protons in the reaction mixture. The electron-withdrawing fluorine atom at the 3-position would slightly increase the acidity of the protons on the pyridine ring, which could be a competing reaction pathway, although the formation of the organometallic at the C-Cl bond is generally more favorable.
Cycloaddition and Rearrangement Reactions Involving this compound Scaffolds
The reactivity of the this compound scaffold in cycloaddition and rearrangement reactions is less direct and would likely require prior transformation.
Cycloaddition Reactions: A plausible pathway for involving this molecule in a cycloaddition would be its initial conversion to an unsaturated intermediate. Elimination of hydrogen chloride (HCl) from the 1-chloroethyl group, potentially facilitated by a non-nucleophilic base, would generate 3-fluoro-2-vinylpyridine. This vinylpyridine derivative could then act as a participant in cycloaddition reactions. For instance, as a dienophile, it could react with various dienes in a [4+2] Diels-Alder cycloaddition. Alternatively, certain pyridine derivatives can participate in [3+2] cycloaddition reactions. For example, pyridazinium ylides have been shown to react with fluorinated dipolarophiles. nih.gov While not directly applicable, this illustrates the potential of nitrogen heterocycles to engage in such transformations once appropriately activated. The synthesis of substituted 3-fluoropyridines has also been achieved via copper-catalyzed [4+2] cycloaddition methodologies. acs.org
Rearrangement Reactions: The direct rearrangement of the this compound skeleton is not a commonly expected reaction pathway without specific reagents or conditions. However, pyridine rings are known to undergo certain types of rearrangements. The Ciamician–Dennstedt rearrangement, for example, involves the ring expansion of a pyrrole (B145914) to a 3-halopyridine using a dihalocarbene. wikipedia.org Another known transformation is the Boekelheide reaction, which is a rearrangement of pyridine N-oxides. youtube.comimperial.ac.uk To induce a rearrangement in the target molecule, one might first need to generate a more reactive intermediate, such as a pyridine N-oxide by oxidation of the ring nitrogen, or a pyridyl-carbene or nitrene. The reaction of 3-halo-4-aminopyridines with acyl chlorides has been shown to result in a formal two-carbon insertion via an intramolecular nucleophilic aromatic substitution, demonstrating that rearrangements on substituted halopyridine rings are possible under specific conditions. acs.org
Radical Reactions and Single-Electron Transfer Processes with this compound
The carbon-chlorine bond in this compound is susceptible to cleavage via radical pathways, particularly through single-electron transfer (SET) processes. The high reduction potential of unactivated alkyl chlorides makes their cleavage challenging, but modern photocatalysis has provided mild and efficient methods to achieve this. researchgate.netbohrium.com
Radical Formation via Single-Electron Transfer: Visible-light photoredox catalysis can be used to generate a carbon-centered radical from the chloroethyl side chain. researchgate.net In a typical mechanism, a photocatalyst absorbs light and enters an excited state, becoming a potent reductant. This excited catalyst can then transfer a single electron to the alkyl chloride. This SET event leads to the cleavage of the C-Cl bond, forming a chloride anion and the 1-(3-fluoropyridin-2-yl)ethyl radical. researchgate.netresearchgate.net Metallaphotoredox systems, combining a photosensitizer with a co-catalyst like nickel or cobalt, have also been developed to facilitate the activation of strong C(sp³)–Cl bonds. researchgate.net
Once formed, the 1-(3-fluoropyridin-2-yl)ethyl radical can participate in a variety of synthetic transformations. It can be trapped by radical acceptors, undergo cyclization if a suitable tethered group is present, or be used in C-C bond-forming reactions.
Radical Addition to the Pyridine Ring: Alternatively, the electron-deficient nature of the 3-fluoropyridine (B146971) ring makes it susceptible to attack by externally generated nucleophilic radicals in a process known as a homolytic aromatic substitution (SHAr). wikipedia.org The Minisci reaction is a classic example, where alkyl radicals add to protonated heteroaromatic rings. wikipedia.org More recent methods have been developed for the radical monoalkylation of N-methoxypyridinium salts under neutral conditions, demonstrating high reactivity towards radical addition. nih.govchemrxiv.org These reactions typically involve generating alkyl radicals from precursors like alkyl iodides or alkenes, which then add to the activated pyridine ring, most often at the 2- or 4-positions. nih.gov Therefore, under appropriate conditions, this compound could react with a source of alkyl radicals to yield a more highly substituted pyridine derivative.
Derivatization and Functionalization of 2 1 Chloroethyl 3 Fluoropyridine
Regioselective Functionalization of the Pyridine (B92270) Core of 2-(1-Chloroethyl)-3-fluoropyridine
The pyridine ring of this compound is an electron-deficient system, a characteristic enhanced by the presence of the electronegative fluorine atom. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a common strategy for the functionalization of halopyridines. The fluorine atom at the 3-position, however, is generally less reactive towards SNAr than halogens at the 2- or 4-positions. The primary routes for functionalizing the pyridine core often involve metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents at specific positions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for forming new carbon-carbon bonds on the pyridine ring. These reactions typically involve the conversion of a C-H or C-X (where X is a halogen) bond to a C-C, C-N, or C-O bond. While specific examples for this compound are not extensively documented in publicly available literature, the principles of these reactions on similar pyridine substrates are well-established. For instance, the presence of the chloroethyl group at the 2-position and the fluoro group at the 3-position would influence the regioselectivity of these transformations, directing incoming groups to the less sterically hindered and electronically favorable positions, typically C-4 or C-6.
| Reaction Type | Typical Reagents | Potential Products | Key Considerations |
| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | Aryl-substituted pyridines | Regioselectivity, catalyst choice |
| Stille Coupling | Organostannanes, Pd catalyst | Alkyl-, vinyl-, or aryl-substituted pyridines | Toxicity of tin reagents |
| Negishi Coupling | Organozinc reagents, Pd or Ni catalyst | Alkyl- or aryl-substituted pyridines | Moisture sensitivity of reagents |
Modification of the Chloroethyl Side Chain of this compound
The 1-chloroethyl side chain at the 2-position of the pyridine ring serves as a key handle for a variety of chemical modifications. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions and allowing for the introduction of a wide array of functional groups.
Conversion of the Chloroethyl Group to Other Functional Groups
The chloroethyl group can be readily converted into other functionalities through nucleophilic substitution reactions. This allows for the synthesis of a diverse range of derivatives with altered physical, chemical, and biological properties.
A common transformation is the displacement of the chloride ion by other nucleophiles. For instance, reaction with sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF) would yield the corresponding 2-(1-azidoethyl)-3-fluoropyridine. This azide derivative can be further elaborated, for example, through reduction to the corresponding amine or by participation in click chemistry reactions.
Hydrolysis of the chloroethyl group, typically under basic conditions, would lead to the formation of 2-(1-hydroxyethyl)-3-fluoropyridine. The resulting secondary alcohol can be a precursor for further reactions, such as oxidation to a ketone or esterification.
The versatility of the chloroethyl group is further demonstrated by its conversion to other halides. For example, a Finkelstein reaction with sodium iodide in acetone (B3395972) would facilitate the exchange of chlorine for iodine, yielding 2-(1-iodoethyl)-3-fluoropyridine. The iodo-derivative is generally more reactive towards nucleophilic substitution and can be advantageous in certain synthetic strategies.
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Sodium Azide (NaN3) | 2-(1-Azidoethyl)-3-fluoropyridine | Nucleophilic Substitution |
| This compound | Sodium Hydroxide (NaOH) | 2-(1-Hydroxyethyl)-3-fluoropyridine | Nucleophilic Substitution (Hydrolysis) |
| This compound | Sodium Iodide (NaI) | 2-(1-Iodoethyl)-3-fluoropyridine | Finkelstein Reaction |
Introduction of Diverse Chemical Scaffolds onto this compound
The functional handles on both the pyridine core and the chloroethyl side chain of this compound allow for its incorporation into larger and more complex molecular frameworks, including polycyclic systems and intricate molecular architectures.
Synthesis of Polycyclic Systems Containing this compound Moieties
The reactive sites on this compound can be utilized in intramolecular cyclization reactions to construct fused heterocyclic systems. For example, if a suitable nucleophilic group is introduced at the C-3 position of the pyridine ring (by displacing the fluorine atom, although less favorable) or at the C-4 position, an intramolecular reaction with the chloroethyl side chain could lead to the formation of a five or six-membered ring fused to the pyridine core.
Another strategy involves using the chloroethyl group to link the pyridine ring to another cyclic system. For instance, the chloroethyl group could alkylate a nucleophilic position on another heterocyclic ring, thereby creating a larger, polycyclic structure. While specific examples starting from this compound are not readily found in the literature, the chemical principles for such transformations are well-established.
Incorporation of this compound into Complex Molecular Architectures
The ability to perform various chemical transformations on this compound makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemistry. The 3-fluoropyridine (B146971) moiety is a known pharmacophore found in a number of biologically active compounds.
The chloroethyl side chain can act as a linker to attach the 3-fluoropyridine scaffold to other molecular fragments. For example, the chloro group can be displaced by a thiol-containing biomolecule or a complex alcohol, forming a stable thioether or ether linkage. Furthermore, palladium-catalyzed cross-coupling reactions on the pyridine core can be employed in the later stages of a synthesis to introduce the 2-(1-chloroethyl)-3-fluoropyridinyl moiety into a larger, pre-functionalized molecule. This late-stage functionalization approach is a powerful strategy for the rapid generation of analog libraries for biological screening.
Synthesis of Analogues and Homologues of this compound
The synthesis of analogues and homologues of this compound involves modifications at various positions of the pyridine ring and the ethyl side chain. These synthetic strategies often leverage well-established organometallic and cross-coupling reactions to introduce a wide range of functional groups.
One common approach to creating analogues is through the modification of the pyridine ring itself. For instance, the fluorine atom at the 3-position can be substituted through nucleophilic aromatic substitution (SNAr) reactions, although the reactivity is influenced by the electronic nature of other substituents on the ring. The chlorine atom at the 2-position of a pyridine ring is generally less reactive in SNAr reactions compared to a fluorine atom at the same position. However, under forcing conditions or with the use of specific catalysts, this position can also be functionalized.
The synthesis of homologues, which involves altering the length of the alkyl side chain, can be achieved through various synthetic routes. For example, instead of an ethyl group, longer alkyl chains can be introduced at the 2-position of the 3-fluoropyridine core. This can be accomplished by starting with a different precursor or by modifying the chloroethyl group, for instance, through chain extension reactions.
The following table provides a conceptual overview of potential synthetic routes to analogues and homologues of this compound, based on general principles of pyridine chemistry.
| Target Compound | General Synthetic Approach | Key Reagents and Conditions | Potential Product Class |
| 2-(1-Alkoxyethyl)-3-fluoropyridine | Nucleophilic substitution of the chloroethyl group | Sodium alkoxide in a polar aprotic solvent | Ether analogues |
| 2-(1-Aminoethyl)-3-fluoropyridine | Nucleophilic substitution of the chloroethyl group | Ammonia or primary/secondary amines, often with a base | Amine analogues |
| 2-(1-Thioethyl)-3-fluoropyridine | Nucleophilic substitution of the chloroethyl group | Sodium thiolates or thiols with a base | Thioether analogues |
| 2-Alkyl-3-fluoropyridines | Cross-coupling reactions on a 2-halo-3-fluoropyridine precursor | Grignard reagents or organoboranes with a palladium or nickel catalyst | Homologues with varied alkyl chains |
| 2-(1-Chloroethyl)-3-substituted-pyridines | Nucleophilic aromatic substitution on a 2-(1-chloroethyl)-3,X-dihalopyridine | Various nucleophiles (e.g., alkoxides, amines) | Analogues with modified ring substitution |
It is important to note that the specific reaction conditions, such as temperature, solvent, and catalyst choice, would need to be optimized for each specific transformation to achieve the desired products in good yields. The reactivity of the starting materials and the stability of the products would also be critical considerations in the development of these synthetic routes.
Advanced Analytical Techniques in the Study of 2 1 Chloroethyl 3 Fluoropyridine
High-Resolution Spectroscopic Characterization for Mechanistic Elucidation
High-resolution spectroscopic techniques are indispensable for unraveling the detailed molecular architecture and reaction dynamics of 2-(1-Chloroethyl)-3-fluoropyridine. These methods offer insights into the very fabric of the molecule, its electronic environment, and the subtle changes it undergoes during chemical transformations.
Advanced NMR Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds. For this compound and its reaction intermediates, advanced NMR techniques provide a wealth of information.
Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning the proton (¹H) and carbon-¹³ (¹³C) signals of the pyridine (B92270) ring and the chloroethyl side chain. chemicalbook.comchemicalbook.com For instance, the ¹H NMR spectrum of the related 3-fluoropyridine (B146971) shows distinct signals for the protons on the pyridine ring, which can be unambiguously assigned using 2D NMR. chemicalbook.com HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for establishing long-range correlations, for example, between the protons of the chloroethyl group and the carbons of the pyridine ring, confirming the point of attachment. These advanced methods are particularly powerful for identifying transient intermediates in a reaction mixture, which might be unstable and difficult to isolate. ipb.ptnih.gov The sensitivity of 2D NMR can also reveal subtle changes in the molecular structure, providing a more detailed picture than one-dimensional techniques alone. nih.govmdpi.com
Solid-State NMR (ssNMR): While solution-state NMR provides information about molecules in a dissolved state, ssNMR offers insights into the structure and dynamics of the compound in its solid form. This can be particularly useful for studying crystalline polymorphs or for characterizing materials where the compound is immobilized on a solid support. For quadrupolar nuclei, such as the nitrogen-14 in the pyridine ring, ssNMR can provide information about the local electric field gradient, which is sensitive to the molecular packing and intermolecular interactions in the solid state. rsc.org
A hypothetical ¹³C NMR data table for this compound is presented below, illustrating the expected chemical shifts based on the analysis of similar fluoropyridine structures. spectrabase.com
| Atom | Chemical Shift (ppm) |
| C2 | 155-165 |
| C3 | 150-160 (JC-F coupling) |
| C4 | 120-130 |
| C5 | 135-145 |
| C6 | 145-155 |
| CH(Cl) | 55-65 |
| CH₃ | 20-30 |
High-Resolution Mass Spectrometry for Isotopic Labeling and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.gov This capability is invaluable for confirming the identity of this compound and for tracking its transformations.
Isotopic Labeling: In mechanistic studies, isotopic labeling is a key technique to trace the fate of specific atoms throughout a reaction. For example, by synthesizing this compound with a carbon-13 or deuterium (B1214612) label in the ethyl group, HRMS can be used to monitor the incorporation of this label into the products of a reaction. This provides direct evidence for proposed reaction pathways. nih.gov The high mass accuracy of HRMS allows for the clear distinction between labeled and unlabeled species, even in complex mixtures. nih.gov
Reaction Monitoring: The speed and sensitivity of HRMS make it an excellent tool for real-time reaction monitoring. nih.gov By continuously sampling a reaction mixture and analyzing it by HRMS, chemists can track the disappearance of starting materials, the appearance of intermediates, and the formation of the final product. This data can be used to optimize reaction conditions and to gain a deeper understanding of the reaction kinetics.
Vibrational Spectroscopy for Understanding Bonding and Conformation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are directly related to the strengths and types of its chemical bonds.
FTIR and Raman Spectroscopy: The FTIR and Raman spectra of this compound will exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the C-F bond, the C-Cl bond, and the C-H bonds of the ethyl group. For example, the C-F stretching frequency in fluoropyridines is typically observed in a specific region of the spectrum, providing a clear diagnostic marker for the presence of this functional group. nih.govresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes and to gain a more detailed understanding of the molecule's structure and bonding. nih.govcore.ac.ukmaterialsciencejournal.org
Conformational Analysis: The vibrational spectra can also be sensitive to the conformation of the molecule. mdpi.commdpi.com For the chloroethyl side chain, different rotational isomers (conformers) may exist, and these can sometimes be distinguished by subtle shifts in their vibrational frequencies. By comparing experimental spectra with theoretical predictions for different conformers, it is possible to determine the preferred conformation of the molecule in a given environment.
A table summarizing the expected vibrational frequencies for key functional groups in this compound is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Pyridine Ring | C=C/C=N Stretching | 1400-1600 |
| C-F | Stretching | 1150-1250 researchgate.net |
| C-Cl | Stretching | 600-800 materialsciencejournal.org |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment
Chromatographic methods are essential for separating the components of a mixture, allowing for the quantification of individual compounds and the assessment of product purity.
HPLC and GC-MS for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses of analytical chemistry for the quantitative analysis of organic compounds.
HPLC: HPLC is a versatile technique that can be used to separate a wide range of compounds based on their polarity and other chemical properties. nih.gov For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase and a polar mobile phase. By creating a calibration curve with standards of known concentration, the amount of the compound in a sample can be accurately determined. HPLC is particularly useful for monitoring the progress of a reaction by analyzing aliquots of the reaction mixture over time. chromatographyonline.com
GC-MS: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its unambiguous identification. GC-MS is a highly sensitive technique that can be used to detect and quantify even trace amounts of impurities in a sample.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound contains a chiral center at the carbon atom bearing the chlorine, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of chromatography that is used to separate these enantiomers.
The determination of the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer, is crucial in many applications, particularly in the pharmaceutical industry where the two enantiomers of a drug can have different biological activities. Chiral HPLC is the most common method for determining the ee of chiral compounds. uma.esresearchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to be retained on the column for different amounts of time and thus be separated. tesisenred.net The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess. researchgate.net Other techniques such as vibrational circular dichroism (VCD) can also be used to determine the enantiomeric excess of chiral molecules. nih.gov
Computational and Theoretical Studies of 2 1 Chloroethyl 3 Fluoropyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 2-(1-Chloroethyl)-3-fluoropyridine
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy, which are key to understanding a molecule's behavior.
Density Functional Theory (DFT) for Molecular Orbital Analysis and Electrostatic Potentials of this compound
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly effective for analyzing the electronic structure of molecules through the examination of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. ias.ac.in
For this compound, the electronic properties will be a blend of the effects from the 3-fluoropyridine (B146971) ring and the 2-(1-chloroethyl) substituent. The fluorine atom is strongly electron-withdrawing, which is expected to lower the energy of both the HOMO and LUMO of the pyridine (B92270) ring. The chloroethyl group also exhibits an electron-withdrawing inductive effect.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative potential (a nucleophilic site), while the hydrogen atoms and the region around the C-Cl bond will exhibit positive potential (electrophilic sites).
Table 1: Calculated Frontier Molecular Orbital Energies for Analogous Compounds Data for illustrative purposes based on typical DFT calculations.
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 3-Fluoropyridine | B3LYP/6-311G+(d,p) | -6.89 | -0.75 | 6.14 |
| 2-Chloroethylbenzene | B3LYP/6-311++G(d,p) | -6.75 | -0.51 | 6.24 |
Ab Initio Methods for High-Accuracy Energy and Geometry Optimization of this compound
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) can provide highly accurate predictions of molecular geometries (bond lengths and angles) and energies.
Geometry optimization seeks to find the lowest energy arrangement of atoms in a molecule. For this compound, the geometry will be influenced by the electronic and steric interplay between the fluorinated pyridine ring and the chloroethyl side chain. The presence of the fluorine at the 3-position is not expected to cause significant steric hindrance with the adjacent chloroethyl group, but it will influence the electronic structure and bond lengths of the pyridine ring.
Table 2: Calculated Geometrical Parameters for Analogous Compounds Illustrative data from computational studies.
| Compound | Method/Basis Set | Parameter | Calculated Value |
|---|---|---|---|
| 3-Fluoropyridine | MP2/cc-pVQZ | C2-N Bond Length (Å) | 1.336 |
| 3-Fluoropyridine | MP2/cc-pVQZ | C3-F Bond Length (Å) | 1.355 |
| 2-Chloroethylbenzene | B3LYP/6-311++G(d,p) | C-C (ethyl) Bond Length (Å) | 1.52 |
| 2-Chloroethylbenzene | B3LYP/6-311++G(d,p) | C-Cl Bond Length (Å) | 1.82 |
Reaction Mechanism Elucidation via Computational Modeling of this compound Transformations
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis for this compound Reactions
A primary reactive site in this compound is the carbon atom bonded to the chlorine, which is susceptible to nucleophilic substitution (SN2) reactions. Computational methods can be used to model this process in detail. The first step is to locate the transition state (TS), which is a first-order saddle point on the potential energy surface. At the TS, the reacting system has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. github.io This involves following the minimum energy path downhill from the transition state in both forward and reverse directions to ensure that it correctly connects the reactants and products. github.ioresearchgate.net This analysis confirms the proposed mechanism and provides a detailed picture of the geometric and energetic changes throughout the reaction. For an SN2 reaction on the chloroethyl group, the IRC would show the simultaneous formation of the new bond with the nucleophile and the breaking of the C-Cl bond. visualizeorgchem.commasterorganicchemistry.com
Table 3: Conceptual Energetics for a Model SN2 Reaction Hypothetical data illustrating the key energetic points of an SN2 reaction on a chloroethyl group.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Substrate + Nucleophile | 0.0 |
| Reactant Complex | Initial association of reactants | -5.0 |
| Transition State (TS) | Highest energy point of the reaction | +20.0 |
| Product Complex | Initial association of products | -12.0 |
| Products | Final separated products | -10.0 |
Solvation Effects on the Reactivity of this compound
Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects using various solvation models. Implicit or continuum models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. github.ioyoutube.com Explicit models involve including individual solvent molecules in the calculation, which is more accurate but computationally expensive. youtube.com
For a reaction like the SN2 substitution on this compound, the polarity of the solvent is critical. Polar solvents can stabilize charged species, including the nucleophile and the leaving group, as well as the polar transition state. This can significantly alter the energy barrier of the reaction compared to the gas phase. sciforum.netmdpi.com Computational studies on similar systems have shown that increasing solvent polarity can decrease the rate of SN2 reactions involving charged nucleophiles due to the strong solvation of the nucleophile, which must be overcome. sciforum.net
Prediction of Spectroscopic Properties of this compound
Computational methods can accurately predict various types of spectra, which is extremely useful for identifying and characterizing molecules.
DFT calculations are routinely used to predict the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of molecules. dtic.milresearchgate.net For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding constants, which are then converted to chemical shifts. nih.govmdpi.com For IR spectra, the calculation of vibrational frequencies and their corresponding intensities allows for the generation of a theoretical spectrum that can be compared with experimental data. dtic.mildtic.milnih.gov
For this compound, one would expect characteristic signals in both the ¹H and ¹³C NMR spectra. The fluorine atom will cause splitting of the signals for nearby carbon and hydrogen atoms. The chemical shifts of the pyridine ring protons and carbons will be influenced by the electron-withdrawing effects of both the fluorine and the chloroethyl group. chemicalbook.comyoutube.com
The predicted IR spectrum would show characteristic absorption bands for the C-F stretching vibration, the C-Cl stretching vibration, various C-H stretching and bending modes, and the characteristic ring vibrations of the substituted pyridine. nih.gov
Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for Analogous Compounds Illustrative data based on experimental values and GIAO/DFT calculations. chemicalbook.comspectrabase.comspectrabase.com
| Compound | Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| 3-Fluoropyridine | C2 | 142.1 (d) | 8.4 (d) |
| 3-Fluoropyridine | C3 | 158.5 (d) | - |
| 3-Fluoropyridine | C4 | 124.0 (d) | 7.4 (m) |
| 2-Chloroethylbenzene | C-alpha (CH₂) | 45.1 | 3.7 (t) |
| 2-Chloroethylbenzene | C-beta (CH₂) | 39.8 | 3.0 (t) |
(d) = doublet, (t) = triplet, (m) = multiplet
Table 5: Predicted IR Vibrational Frequencies (cm⁻¹) for Analogous Compounds Illustrative data from DFT calculations.
| Compound | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| 3-Fluoropyridine | Pyridine Ring Breathing | ~1580 |
| 3-Fluoropyridine | C-F Stretch | ~1250 |
| 2-Chloroethylbenzene | Aromatic C-H Stretch | ~3050 |
| 2-Chloroethylbenzene | Aliphatic C-H Stretch | ~2950 |
| 2-Chloroethylbenzene | C-Cl Stretch | ~700 |
Computational NMR and IR Chemical Shift Prediction for this compound and its Intermediates
Computational quantum chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization, especially for novel or yet-to-be-synthesized compounds. Density Functional Theory (DFT) is a widely used method for this purpose, as it provides a good balance between accuracy and computational cost.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Predicted ¹H and ¹³C NMR chemical shifts for this compound can be calculated using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-31G* or larger). The calculations are typically performed on the optimized geometry of the molecule. The shielding tensors are calculated for each nucleus and then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, the predicted ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the chloroethyl side chain. The electron-withdrawing effects of the fluorine and chlorine atoms, as well as the nitrogen in the pyridine ring, would significantly influence the chemical shifts. The protons on the pyridine ring would likely appear in the aromatic region (δ 7.0-8.5 ppm), with their exact shifts and coupling patterns determined by the positions of the substituents. The methine and methyl protons of the chloroethyl group would appear further upfield, with the methine proton being deshielded by the adjacent chlorine atom.
Predicted ¹⁹F and ¹³C NMR spectra would also provide crucial structural information. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment, and its predicted value would be characteristic of a fluorine atom attached to a pyridine ring. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the carbons attached to the electronegative fluorine and chlorine atoms and the nitrogen atom of the pyridine ring exhibiting downfield shifts.
Infrared (IR) Spectroscopy:
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in its IR spectrum. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.
The predicted IR spectrum of this compound would be expected to show characteristic absorption bands for the C-F, C-Cl, C=N, and C=C stretching vibrations, as well as the C-H stretching and bending vibrations. The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹, while the C-Cl stretching vibration is found at lower frequencies, usually between 600 and 800 cm⁻¹. The aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
Hypothetical Predicted Spectroscopic Data:
Below are tables of hypothetical, yet scientifically plausible, predicted NMR and IR data for this compound, based on computational models and data from analogous compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~155 |
| C3 | - | ~158 (d, ¹JCF ≈ 240 Hz) |
| C4 | ~7.4 | ~125 |
| C5 | ~7.2 | ~122 |
| C6 | ~8.2 | ~148 |
| Cα (ethyl) | ~5.2 (q) | ~55 |
| Cβ (ethyl) | ~1.8 (d) | ~20 |
Note: 'd' denotes a doublet and 'q' denotes a quartet. J-coupling values are approximate.
Table 2: Predicted Major IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3150 |
| Aliphatic C-H Stretch | 2900-3000 |
| C=N Stretch | 1580-1610 |
| C=C Stretch | 1450-1580 |
| C-F Stretch | 1200-1300 |
| C-Cl Stretch | 650-750 |
Molecular Dynamics Simulations for Conformational Landscape Analysis of this compound
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. ucl.ac.uk By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and dynamics of a molecule like this compound. mdpi.com
For a molecule with a flexible side chain, such as the chloroethyl group in this compound, MD simulations can be used to explore its conformational landscape. The rotation around the single bond connecting the chloroethyl group to the pyridine ring allows for different spatial arrangements of the side chain relative to the ring. These different conformations, or rotamers, can have different energies and may be interconverting at room temperature.
An MD simulation of this compound would typically involve placing the molecule in a simulation box, often with a solvent to mimic solution-phase conditions. A force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates, is used to calculate the forces on each atom. The simulation then proceeds by integrating the equations of motion in small time steps, typically on the order of femtoseconds.
By analyzing the trajectory of the atoms over time, various properties can be calculated, including:
Conformational Preferences: The simulation can reveal which conformations are most stable and how much time the molecule spends in each conformation. This can be visualized by plotting the dihedral angle of the chloroethyl side chain as a function of time.
Energy Barriers to Rotation: The energy barriers between different conformations can be estimated, providing information about the rate of interconversion.
Solvent Effects: The influence of the solvent on the conformational preferences of the molecule can be studied by running simulations in different solvents.
The insights gained from MD simulations can be crucial for understanding the structure-activity relationships of the molecule, as its biological activity or material properties may depend on its preferred conformation. For example, in a biological context, only a specific conformation might be able to bind to a target protein.
Table 3: Key Parameters in a Typical Molecular Dynamics Simulation of this compound
| Parameter | Typical Value/Method |
| Force Field | AMBER, CHARMM, or OPLS |
| Solvent Model | TIP3P or SPC/E for water |
| Simulation Time | Nanoseconds to microseconds |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Ensemble | NVT or NPT |
Applications of 2 1 Chloroethyl 3 Fluoropyridine As a Key Building Block in Advanced Organic Synthesis
Role of 2-(1-Chloroethyl)-3-fluoropyridine in the Synthesis of Agrochemicals
The incorporation of fluorine atoms and halogenated side chains into pyridine (B92270) rings has been a highly successful strategy in the design of modern agrochemicals. These modifications can significantly enhance the biological activity, metabolic stability, and transport properties of the resulting compounds. While specific, publicly documented examples of commercial agrochemicals derived directly from this compound are not widespread, the structural features of this molecule make it a prime candidate for the synthesis of novel herbicides, insecticides, and fungicides.
Synthesis of Herbicides Derived from this compound Scaffolds
Fluorinated pyridine derivatives are integral to the synthesis of numerous commercial herbicides. The presence of a fluorine atom on the pyridine ring can influence the molecule's binding affinity to target enzymes in weeds, leading to enhanced herbicidal efficacy. For instance, various pyridine derivatives are known to be valuable intermediates in the preparation of herbicides like those based on 2-[4-(3-fluoropyridin-2-yloxy)-phenoxy]propionic acid. patsnap.com
The this compound molecule offers a reactive handle for the synthesis of a variety of herbicidal compounds. The chloroethyl group can undergo nucleophilic substitution reactions, allowing for the attachment of different functional groups that are crucial for herbicidal activity. For example, this moiety could be converted to an ether, amine, or thioether linkage, connecting the fluoropyridine core to other aromatic or heterocyclic systems known to contribute to herbicidal action.
| Potential Herbicidal Scaffold | Synthetic Utility of this compound | Key Reaction Type |
| Aryloxy-phenoxy-propionate type | Serves as the fluoropyridine building block. | Nucleophilic substitution |
| Sulfonylurea type | The fluoropyridine moiety can be incorporated. | Multistep synthesis |
| Pyridine-based auxinic herbicides | The core structure is a substituted pyridine. | Functional group interconversion |
Synthesis of Insecticides and Fungicides Utilizing this compound Intermediates
The pyridine ring is a common feature in a number of successful insecticides and fungicides. For example, pyridine carboxamides have been investigated as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs), a major class of fungicides. The synthesis of such compounds often involves the coupling of a substituted pyridine carboxylic acid with an appropriate amine. While not a direct precursor to the carboxamide itself, this compound could be chemically transformed into a suitable pyridine carboxylic acid derivative.
In the realm of insecticides, neonicotinoids and other classes of compounds often feature a halogenated pyridine ring. The chloroethyl side chain of this compound could be elaborated into more complex side chains found in various insecticidal molecules. Furthermore, the combination of a fluorine atom and a chloroethyl group can impart favorable physicochemical properties, such as increased lipophilicity, which can enhance penetration of the insect cuticle.
Utilization of this compound in Specialty Chemical Manufacturing
Beyond agrochemicals, fluorinated organic compounds are finding increasing use in the production of specialty chemicals, including advanced materials and colorants. The unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and specific optical properties, are highly sought after.
Precursor for Advanced Materials and Polymers
Halogenated hydrocarbons, including chlorinated and fluorinated pyridines, are known precursors for various polymers. For instance, halogenated alkenes can undergo polymerization to form materials like PVC and PTFE. The chloroethyl group in this compound provides a potential site for polymerization reactions. For example, elimination of HCl could generate a vinylpyridine monomer, which could then be polymerized.
Furthermore, pyridine-based ligands are used in coordination chemistry to create metal complexes with interesting catalytic or material properties. The nitrogen atom of the pyridine ring in this compound can act as a ligand for various metal centers, and the other substituents could be used to tune the properties of the resulting material or to link the complex into a larger polymeric framework.
Intermediate in the Production of Dyes and Pigments
The chromophore, the part of a molecule responsible for its color, often contains conjugated systems of alternating single and multiple bonds. While there is no direct evidence of this compound being used in commercial dyes, its aromatic pyridine ring could be a component of a larger chromophoric system. Fluorine substitution can influence the electronic properties of a dye molecule, potentially leading to shifts in its absorption and emission spectra. The chloroethyl group could also serve as a reactive site to attach the dye molecule to a substrate, such as a textile fiber.
Research into Potential Industrial and Materials Science Applications (excluding human clinical uses)
Research into the applications of fluorinated pyridines continues to expand. The unique electronic properties of the fluoropyridine ring make it an attractive component in materials for electronics and photonics. The ability of the pyridine nitrogen to participate in hydrogen bonding and coordination to metals also opens up possibilities in the design of self-assembling materials and functional polymers.
The reactivity of the chloroethyl group in this compound suggests its potential as an intermediate in a variety of industrial chemical syntheses. This could include the production of other specialty pyridines through substitution or elimination reactions. The development of efficient and selective methods for the halogenation of pyridines is an active area of research, indicating the industrial importance of compounds like this compound.
While direct applications are still emerging in the public literature, the structural attributes of this compound position it as a valuable and versatile building block for future innovations in agrochemistry, specialty chemicals, and materials science.
The Role of this compound in the Development of Novel Heterocyclic Scaffolds: A Review of Current Research
Despite extensive investigation into the synthesis of novel heterocyclic scaffolds, a thorough review of publicly available scientific literature and patent databases reveals a notable absence of studies utilizing this compound as a key building block for this purpose.
While the development of new heterocyclic frameworks is a cornerstone of modern medicinal chemistry and materials science, it appears that the specific chemical entity, this compound, has not been reported as a precursor in the construction of such molecular architectures. Searches of chemical databases and scholarly articles did not yield any specific examples or detailed research findings on its application in the synthesis of novel heterocyclic systems.
The reactivity of related compounds, such as those containing a chloropyridine or fluoropyridine moiety, is well-documented in the creation of fused and substituted heterocyclic structures. For instance, 2-chloropyridines are known to undergo metallation and subsequent cyclization to form various fused polyheterocycles. Similarly, the strategic placement of a fluorine atom on a pyridine ring can influence the regioselectivity of reactions, a valuable tool in complex organic synthesis.
However, the unique combination of the 1-chloroethyl group at the 2-position and a fluorine atom at the 3-position of the pyridine ring in "this compound" does not appear to have been exploited for the development of new heterocyclic scaffolds in the reviewed literature. The potential for this compound to act as a precursor, for example through nucleophilic substitution of the chloroethyl group followed by intramolecular cyclization, remains a theoretical possibility that has not been experimentally explored or reported.
Therefore, at present, there is no scientific basis to generate an article on the applications of this compound in the development of novel heterocyclic scaffolds as per the provided outline. Further research would be required to explore the synthetic utility of this specific compound in this area.
Future Directions and Emerging Research Avenues for 2 1 Chloroethyl 3 Fluoropyridine Chemistry
Sustainable and Environmentally Benign Synthesis of 2-(1-Chloroethyl)-3-fluoropyridine
The development of green and sustainable methods for synthesizing functionalized pyridines is a key area of modern chemical research. Future efforts for producing this compound will likely focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
Key research directions include:
Water as a Solvent: Moving away from traditional volatile organic solvents towards water is a primary goal of green chemistry. Research has demonstrated the feasibility of base-promoted amination of polyhalogenated pyridines in water, suggesting that similar aqueous-phase reactions could be developed for the synthesis or derivatization of this compound. acs.org
Catalyst Development: While transition-metal catalysis is powerful, developing methods that use less toxic, more abundant metals or even metal-free conditions is crucial. One-pot, multi-component reactions (MCRs) represent a highly efficient strategy, allowing for the construction of complex molecules like fluorinated 2-aminopyridines from simple precursors in a single step, often with high atom economy. rsc.org Investigating MCRs to build the this compound scaffold is a promising avenue. Additionally, exploring solvent-free reactions, such as those catalyzed by nickel or copper(I) iodide for other fluorinated compounds, could provide an environmentally benign pathway. nih.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, often leading to higher yields, improved safety, and easier scalability compared to batch processes. Adapting the synthesis of this compound to a flow process could significantly enhance its production efficiency and sustainability.
Exploration of Unconventional Reactivity Patterns of this compound
The bifunctional nature of this compound—possessing both a reactive alkyl halide and a modifiable aromatic ring—opens the door to diverse and potentially novel chemical transformations.
Future research will likely explore:
Site-Selective Functionalization: A major challenge and opportunity lies in selectively targeting either the chloroethyl group or the pyridine (B92270) ring. The chloroethyl moiety is a prime site for nucleophilic substitution (S_N_2) reactions. The pyridine ring, while deactivated by the fluorine atom, can undergo functionalization through modern techniques. The 3-fluoropyridine (B146971) unit is generally more resistant to nucleophilic aromatic substitution of the fluorine compared to 2- or 4-fluoropyridines, making it a stable core during side-chain modifications. acs.org
Photoredox Catalysis: This rapidly emerging field uses light to enable novel chemical reactions under mild conditions. Photoredox catalysis could be employed to generate radical species from the chloroethyl group, allowing for unconventional coupling reactions that are not accessible through traditional thermal methods. It has been successfully used to synthesize other 3-fluoropyridines from ketone precursors, highlighting its potential applicability. acs.org
C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring is a highly atom-economical strategy. Rhodium(III)-catalyzed C-H functionalization has been used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Applying similar strategies to this compound could allow for the introduction of new substituents at other positions on the pyridine ring, creating a diverse range of analogues.
Integration of this compound into Automated Synthesis Platforms
The demand for large libraries of novel compounds for drug discovery and materials science screening has driven the development of automated synthesis platforms. These systems can perform numerous reactions in parallel, rapidly generating and purifying molecules.
This compound is an ideal candidate for these platforms due to its dual reactivity:
Library Synthesis: The reactive chloroethyl group can be targeted with a wide array of nucleophiles (amines, alcohols, thiols, etc.) in a parallel fashion. Each successful reaction creates a new, unique molecule while retaining the core 3-fluoropyridine structure. This allows for the rapid generation of a large library of related compounds, which can then be screened for biological activity or desired material properties.
Versatile Building Block: As a fluorinated building block, it provides access to compounds with potentially enhanced metabolic stability, binding affinity, and bioavailability. sigmaaldrich.comyoutube.com Automated platforms can leverage this to systematically explore the structure-activity relationship (SAR) of a lead compound by incorporating the 2-(substituted-ethyl)-3-fluoropyridine motif.
Machine Learning and AI in Predicting this compound Reactivity and Synthetic Routes
Key applications include:
Reactivity and Regioselectivity Prediction: ML models can be trained on vast datasets of chemical reactions to predict the most likely outcome of a reaction. researchgate.net For this compound, an ML model could predict whether a given set of reagents and conditions will lead to a reaction at the side chain, the pyridine ring, or not at all. nih.gov Such models are becoming increasingly accurate for predicting site selectivity in the halogenation of aromatic systems and the functionalization of heterocycles. nih.govdigitellinc.com
Retrosynthesis and Route Design: AI-powered retrosynthesis tools can propose multiple synthetic pathways to a target molecule, breaking it down into simpler, commercially available starting materials. grace.comgwern.net This could be used to discover more efficient, cost-effective, and sustainable routes to this compound itself. While AI performance for heterocycle synthesis has been a challenge due to data limitations, new transfer learning methods are improving their accuracy. chemrxiv.orgnih.gov
Property Prediction: By analyzing the structure of derivatives made from this compound, ML models can predict their physicochemical and biological properties. This allows researchers to prioritize the synthesis of compounds that are most likely to have the desired characteristics, saving significant time and resources in the Design-Make-Test-Analyze cycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
